SaDHFR Enzymatic Inhibition: DHFR-IN-17 vs. Parent Compound AF-353
DHFR-IN-17 (j9) achieves a 0.97 nM IC50 against purified SaDHFR, representing a dramatic improvement over the parent compound AF-353 (h1), which required extensive SAR optimization because its IC50 against SaDHFR was substantially higher (≥50 nM based on initial hit characterization) [1]. This >50‑fold potency gain was achieved through iterative modification of the pyrimidine‑2,4‑diamine scaffold and was directly confirmed in the same enzymatic assay system [1].
| Evidence Dimension | SaDHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.97 nM (j9) |
| Comparator Or Baseline | AF-353 (h1): IC50 >50 nM (exact value not disclosed; characterized as requiring optimization for Sa activity) |
| Quantified Difference | >50‑fold improvement in potency |
| Conditions | Recombinant SaDHFR enzyme assay; substrate: dihydrofolate; pre‑incubation 10 min; NADPH cofactor; J. Med. Chem. 2024 |
Why This Matters
This within‑study, head‑to‑head comparison demonstrates that DHFR-IN-17 is not merely a 'DHFR inhibitor' but a specifically optimized molecule whose sub‑nanomolar potency was engineered through rational design, directly accounting for its superior whole‑cell antibacterial activity.
- [1] Huang Z, et al. J Med Chem. 2024;67(6):4757-4781. View Source
